tert-Butyl 2-bromobutanoate
Overview
Description
tert-Butyl 2-bromobutanoate: is an organic compound with the molecular formula C8H15BrO2. It is a liquid at room temperature and has a molecular weight of 223.11 g/mol . This compound is characterized by the presence of a bromobutanoate group attached to a tert-butyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with tert-butanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester can be hydrolyzed to yield 2-bromobutanoic acid and tert-butanol in the presence of aqueous acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) is used at reflux temperatures.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is 2-butanol.
Hydrolysis: The products are 2-bromobutanoic acid and tert-butanol.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromobutanoate is used as an intermediate in the synthesis of nonnatural amino acids. This involves the conversion of the γ-carboxylic group into a bromide through Barton’s radical decarboxylation, followed by reaction with various nucleophiles to produce amino acids with basic or heterocyclic side chains.
Biology and Medicine: In the field of biocompatible polymers, this compound is used for the production of poly (tert-butyl 3,4-dihydroxybutanoate carbonate). This polymer, synthesized through alternating copolymerization with carbon dioxide, exhibits potential for use in biomedical applications, such as drug delivery systems.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromobutanoate involves its interaction with various molecular targets. Similar compounds, such as tert-butanol, have been found to interact with proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
tert-Butyl 4-bromobutanoate: This compound has a similar structure but with the bromine atom located at the fourth carbon instead of the second.
tert-Butyl 2-chlorobutanoate: This compound has a chlorine atom instead of a bromine atom at the second carbon.
Uniqueness: tert-Butyl 2-bromobutanoate is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the bromine atom at the second carbon makes it more reactive compared to its analogs with different halogen atoms or substitution positions .
Biological Activity
tert-Butyl 2-bromobutanoate, with the chemical formula CHBrO and CAS number 24457-21-4, is an organic compound classified as a brominated ester. This compound has garnered interest due to its potential biological activities and applications in synthetic organic chemistry. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and related fields.
Property | Value |
---|---|
Molecular Formula | CHBrO |
Molecular Weight | 223.11 g/mol |
Boiling Point | 72°C to 76°C (12 mmHg) |
Density | 1.2 g/cm³ |
Purity | 98% |
Antimicrobial Activity
Research indicates that brominated compounds often exhibit antimicrobial properties. For example, similar esters have shown effectiveness against various bacterial strains by disrupting cell membranes or inhibiting key metabolic pathways . While specific studies on this compound are scarce, its structural similarity to other bioactive brominated esters suggests potential antimicrobial efficacy.
Case Studies
- Synthesis of Bioactive Derivatives : A study highlighted the use of this compound as a precursor in synthesizing biologically active derivatives. For instance, derivatives synthesized from this compound displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Phase Transfer Catalysis : The compound has been utilized in phase transfer catalysis, enhancing the efficiency of reactions that lead to bioactive compounds. This method allows for the synthesis of complex molecules that may possess therapeutic properties .
- Quorum Sensing Inhibition : Related studies have investigated the role of brominated compounds in inhibiting quorum sensing (QS) in bacteria, thereby reducing virulence factors. Such activities suggest that this compound might also influence bacterial communication systems, potentially leading to reduced pathogenicity .
Research Findings
Recent research has focused on the broader implications of brominated compounds in biological systems:
- Mechanism of Action : Brominated esters are hypothesized to interfere with lipid bilayers, affecting membrane integrity and function, which may explain their antimicrobial properties .
- Synergistic Effects : Combinations of brominated compounds with other agents have shown enhanced biological activity. For example, when combined with nanoparticles, certain derivatives exhibited improved inhibition of biofilm formation and virulence factor production in pathogenic bacteria .
Properties
IUPAC Name |
tert-butyl 2-bromobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUJWUWLGXBICR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40519803 | |
Record name | tert-Butyl 2-bromobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40519803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24457-21-4 | |
Record name | tert-Butyl 2-bromobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40519803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-bromobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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